molecular formula C8H11NO B13177930 5-(Cyclopropylamino)pent-1-yn-3-one

5-(Cyclopropylamino)pent-1-yn-3-one

Cat. No.: B13177930
M. Wt: 137.18 g/mol
InChI Key: JTMUGLMBSAPKQL-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)pent-1-yn-3-one is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a pent-1-yn-3-one backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)pent-1-yn-3-one typically involves the reaction of cyclopropylamine with a suitable alkyne precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a pent-1-yn-3-one derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)pent-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Cyclopropylamino)pent-1-yn-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Pent-1-yn-3-one: A simpler analog without the cyclopropylamino group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the pent-1-yn-3-one backbone.

Uniqueness

5-(Cyclopropylamino)pent-1-yn-3-one is unique due to the presence of both the cyclopropylamino group and the pent-1-yn-3-one backbone. This combination imparts specific chemical and biological properties that are not observed in its simpler analogs .

Biological Activity

5-(Cyclopropylamino)pent-1-yn-3-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H11NC_8H_{11}N and a molecular weight of approximately 135.18 g/mol. The compound features a cyclopropyl group attached to an amino group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC8H11NC_8H_{11}N
Molecular Weight135.18 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as a modulator of enzyme activity and receptor binding, influencing several cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Interaction: It potentially interacts with cellular receptors, modulating signal transduction pathways that regulate various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains.
  • Antitumor Activity: Preliminary data suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Properties: The compound may reduce inflammation through modulation of cytokine production.

Case Studies

Several case studies have evaluated the biological effects of this compound in different contexts:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
E. coli5015
S. aureus5020

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5050
10030

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-(cyclopropylamino)pent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)5-6-9-7-3-4-7/h1,7,9H,3-6H2

InChI Key

JTMUGLMBSAPKQL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CCNC1CC1

Origin of Product

United States

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